4-(N,N-diethylsulfamoyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide
CAS No.: 307509-41-7
Cat. No.: VC4551748
Molecular Formula: C23H27N5O5S2
Molecular Weight: 517.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 307509-41-7 |
|---|---|
| Molecular Formula | C23H27N5O5S2 |
| Molecular Weight | 517.62 |
| IUPAC Name | 4-(diethylsulfamoyl)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |
| Standard InChI | InChI=1S/C23H27N5O5S2/c1-5-28(6-2)35(32,33)21-11-7-18(8-12-21)22(29)26-19-9-13-20(14-10-19)34(30,31)27-23-24-16(3)15-17(4)25-23/h7-15H,5-6H2,1-4H3,(H,26,29)(H,24,25,27) |
| Standard InChI Key | OZMNZKNUACKGCC-UHFFFAOYSA-N |
| SMILES | CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C |
Introduction
The compound 4-(N,N-diethylsulfamoyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is a complex organic molecule that incorporates multiple functional groups, including sulfamoyl and benzamide moieties. This compound is likely of interest due to its potential pharmacological properties, given the presence of sulfamoyl groups, which are common in drugs that modulate various biological activities.
Synthesis and Preparation
While specific synthesis details for 4-(N,N-diethylsulfamoyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide are not available, similar compounds often involve multi-step reactions including condensation and substitution reactions. For example, the synthesis of related sulfamoyl compounds typically involves the reaction of amines with sulfonyl chlorides .
Data Tables
Given the lack of specific information on this compound, we can only speculate on its properties based on similar compounds. Here is a hypothetical table summarizing potential characteristics:
| Property | Hypothetical Value | Notes |
|---|---|---|
| Molecular Weight | Estimated >500 g/mol | Based on similar compounds |
| Solubility | Possibly soluble in organic solvents | Common for benzamide derivatives |
| Biological Activity | Potential antimicrobial or anticancer activity | Speculative based on sulfamoyl presence |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume